2-{[5-(4-bromothiophen-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]acetamide
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Overview
Description
2-{[5-(4-bromothiophen-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]acetamide is a complex organic compound that features a combination of bromothiophene, triazole, and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-bromothiophen-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]acetamide typically involves multiple steps. One common approach is the S-alkylation of triazole-3-thiol derivatives with appropriate alkyl halides under alkaline conditions . The reaction conditions often include the use of solvents like N,N-dimethylformamide and bases such as anhydrous potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization from ethanol/chloroform mixtures .
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-bromothiophen-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromothiophene moiety can be reduced under specific conditions.
Substitution: The bromine atom in the bromothiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the bromine atom can lead to various substituted thiophenes .
Scientific Research Applications
2-{[5-(4-bromothiophen-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[5-(4-bromothiophen-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]acetamide involves its interaction with specific molecular targets. The triazole and pyrazole moieties can interact with enzymes or receptors, potentially inhibiting their activity. The bromothiophene group may also play a role in binding to specific sites on proteins or nucleic acids .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol
- 2-{[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide
Uniqueness
What sets 2-{[5-(4-bromothiophen-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]acetamide apart is its unique combination of bromothiophene, triazole, and pyrazole moieties. This combination provides a distinct set of chemical properties and potential biological activities that are not found in other similar compounds .
Properties
Molecular Formula |
C15H16BrClN6OS2 |
---|---|
Molecular Weight |
475.8 g/mol |
IUPAC Name |
2-[[5-(4-bromothiophen-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(4-chloropyrazol-1-yl)propyl]acetamide |
InChI |
InChI=1S/C15H16BrClN6OS2/c1-22-14(12-5-10(16)8-25-12)20-21-15(22)26-9-13(24)18-3-2-4-23-7-11(17)6-19-23/h5-8H,2-4,9H2,1H3,(H,18,24) |
InChI Key |
VSNDCRWAXIGVHL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NCCCN2C=C(C=N2)Cl)C3=CC(=CS3)Br |
Origin of Product |
United States |
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